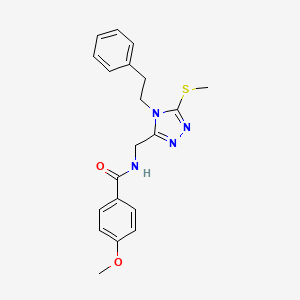

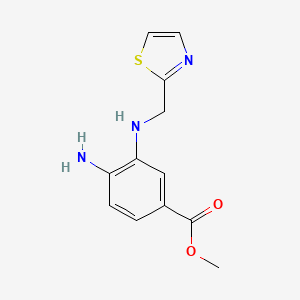

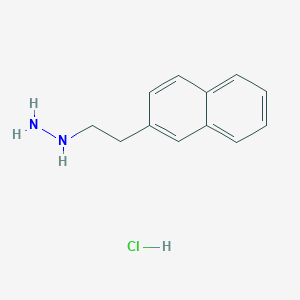

![molecular formula C11H10N6O B2879508 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034238-70-3](/img/structure/B2879508.png)

1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and material science due to their notable photophysical properties . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

An effective synthesis method of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This method has been used to synthesize a variety of pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions, including reactions with heterocyclic amines and diazonium salts . Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .科学的研究の応用

Synthesis and Biological Evaluation

1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide derivatives have been explored for their potential in various scientific research applications, focusing primarily on their synthesis and biological activity. These compounds have demonstrated significant antibacterial and antiviral activities, highlighting their potential as pharmacological agents.

Antibacterial Activity

A study by Panda et al. (2011) synthesized eight pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against Gram-negative and Gram-positive bacteria. The derivatives with the carboxamide group at the 5-position showed moderate to good activity, suggesting potential for antibacterial drug development (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-Inflammatory Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis contributed to understanding the compound's potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Anti-Influenza Virus Activity

Research by Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the H5N1 influenza virus. This signifies the compound's relevance in designing antiviral drugs, especially targeting avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Antitubercular Activity

A study by Amaroju et al. (2017) focused on the synthesis of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. One compound showed significant inhibitory concentration against MTB, indicating a promising avenue for tuberculosis treatment (Amaroju et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have a wide range of pharmaceutical interest due to their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .

Mode of Action

For instance, pyrazolo[1,5-a]pyrimidines, which share a similar structure, have been shown to inhibit key enzymes in biochemical reactions .

Biochemical Pathways

For example, pyrazolo[1,5-a]pyrimidines have been reported to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that is responsible for the synthesis of cholesterol .

Pharmacokinetics

The compound’s photophysical properties have been studied, and it has been found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Result of Action

Compounds with similar structures have been reported to have a wide range of biological activities, including antitrypanosomal activity , antischistosomal activity , and antimicrobial activity .

Action Environment

It is known that the compound’s photophysical properties can be tuned, suggesting that its optical behavior could potentially be influenced by environmental factors .

特性

IUPAC Name |

1-methyl-N-pyrazolo[1,5-a]pyridin-5-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O/c1-16-7-10(14-15-16)11(18)13-8-3-5-17-9(6-8)2-4-12-17/h2-7H,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKASGMKNVIJARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

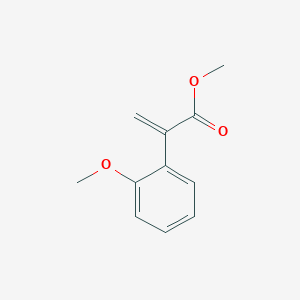

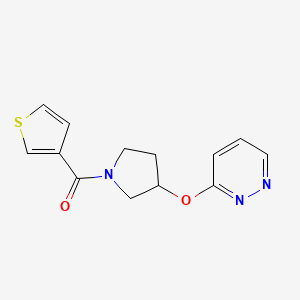

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)

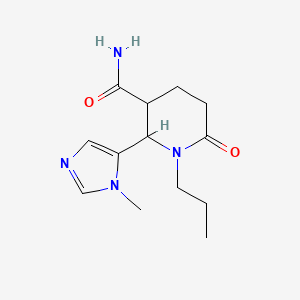

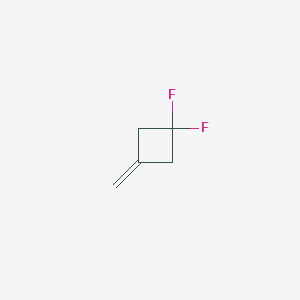

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

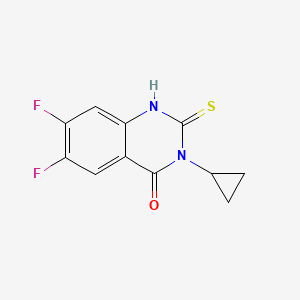

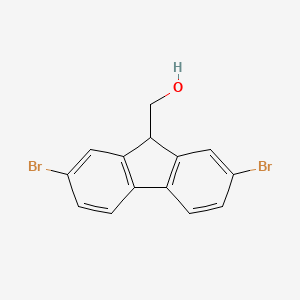

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)

![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)